N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[74003,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as benzodioxin, dihydroxyphenyl, and triazatricyclo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 3,4-dihydroxyphenyl derivatives. The synthesis may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Dihydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Triazatricyclo Structure: This complex structure can be synthesized through a series of cyclization and condensation reactions.
Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide can undergo various chemical reactions including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzodioxin ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide: Similar in structure but with different functional groups or substitutions.
This compound: Variants with modifications in the benzodioxin or dihydroxyphenyl groups.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[740
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S2/c1-11-19-22(36-20(11)21(31)25-13-3-5-17-18(9-13)34-7-6-33-17)26-24-28(23(19)32)27-14(10-35-24)12-2-4-15(29)16(30)8-12/h2-5,8-9,29-30H,6-7,10H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUNMLHUIGCALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC(=C(C=C4)O)O)C(=O)NC5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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